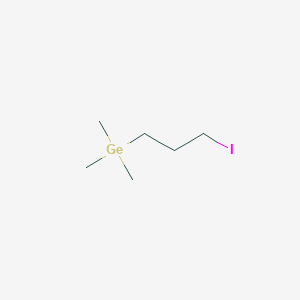

(3-Iodopropyl)(trimethyl)germane

Description

(3-Iodopropyl)(trimethyl)germane is an organogermanium compound featuring a germanium center bonded to three methyl groups and a 3-iodopropyl chain. Its structure combines the metalloid characteristics of germanium with the reactivity of an alkyl iodide, making it valuable in cross-coupling reactions and as a precursor in organometallic synthesis. The iodine atom in the propyl chain facilitates nucleophilic substitution or transition-metal-catalyzed coupling, while the trimethylgermyl group contributes to steric and electronic modulation .

Properties

IUPAC Name |

3-iodopropyl(trimethyl)germane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15GeI/c1-7(2,3)5-4-6-8/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVQQDXRMLQEGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(C)CCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15GeI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90837089 | |

| Record name | (3-Iodopropyl)(trimethyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90837089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827032-63-3 | |

| Record name | (3-Iodopropyl)(trimethyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90837089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodopropyl)(trimethyl)germane typically involves the reaction of trimethylgermanium chloride with 3-iodopropyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:

(CH3)3GeCl+BrMg(CH2)3I→(CH3)3Ge(CH2)3I+MgBrCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: (3-Iodopropyl)(trimethyl)germane can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of germane derivatives with different oxidation states.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of (3-hydroxypropyl)(trimethyl)germane, (3-cyanopropyl)(trimethyl)germane, etc.

Oxidation: Formation of germanium dioxide derivatives.

Reduction: Formation of lower oxidation state germane compounds.

Scientific Research Applications

Chemistry:

Catalysis: (3-Iodopropyl)(trimethyl)germane can be used as a precursor in the synthesis of germanium-based catalysts for organic reactions.

Materials Science: The compound is used in the preparation of germanium-containing polymers and materials with unique electronic properties.

Biology and Medicine:

Pharmaceuticals: Research is ongoing to explore the potential of germanium compounds in medicinal chemistry, particularly for their anti-cancer and immunomodulatory properties.

Industry:

Semiconductors: this compound is investigated for its potential use in the semiconductor industry, particularly in the fabrication of germanium-based electronic devices.

Mechanism of Action

The mechanism of action of (3-Iodopropyl)(trimethyl)germane in various applications depends on its chemical reactivity and interaction with other molecules. In catalysis, the germanium atom can coordinate with substrates and facilitate chemical transformations. In biological systems, the compound may interact with cellular components, influencing biochemical pathways and exhibiting potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (3-Iodopropyl)(trimethyl)germane with structurally or functionally related organometallic and organic iodides:

Table 1: Comparative Analysis of Key Compounds

*Synthesis yields are derived from reported procedures for analogous reactions.

Structural and Functional Differences

- Germanium vs. Carbon Core : The germanium center in this compound imparts greater polarizability compared to carbon-based analogs like Benzene, (3-iodopropyl). This enhances its utility in reactions requiring soft Lewis acid character, such as Stille-type couplings .

- Iodine Position and Substituents: The aliphatic iodine in this compound is more reactive toward nucleophilic substitution than aromatic iodine in (4-Iodophenyl)(trimethylgermyl)methanone. However, the latter’s ketone group enables additional reactivity (e.g., photoredox catalysis) .

- Functional Group Diversity : (Isothiocyanatomethyl)(trimethyl)germane’s isothiocyanate group allows for selective reactions with amines or thiols, a feature absent in the iodopropyl analog .

Physical and Spectroscopic Data

- NMR Trends: Trimethylgermane protons resonate near δ 0.5 ppm (¹H NMR), as seen in (4-Iodophenyl)(trimethylgermyl)methanone . The iodopropyl chain would likely show signals at δ 3.1–3.3 ppm (CH₂I) and δ 1.8–2.1 ppm (CH₂).

- Molecular Weight : The germanium core increases molecular weight significantly (e.g., 350.93 g/mol for 3ak vs. 218.09 g/mol for Benzene, (3-iodopropyl)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.